

Application Notes and Protocols for Screening SR1664 Analogs Using Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SR1664 is a novel peroxisome proliferator-activated receptor-gamma (PPARy) modulator that exhibits potent anti-diabetic properties without the adverse side effects associated with full agonists like thiazolidinediones (TZDs).[1][2] Unlike TZDs, SR1664 does not induce classical transcriptional agonism of PPARy.[2][3] Instead, its primary mechanism of action involves binding to PPARy and inhibiting the Cdk5-mediated phosphorylation of PPARy at serine 273.[1] [4] This selective modulation of PPARy activity has generated significant interest in developing SR1664 analogs with improved potency, selectivity, and pharmacokinetic profiles.

These application notes provide detailed protocols for a panel of cell-based assays designed to screen and characterize **SR1664** analogs. The assays are designed to assess the key biological activities of these compounds, including their binding affinity for PPARy, their ability to modulate PPARy transcriptional activity, and their impact on the expression of PPARy target genes.

Data Presentation

The following table summarizes key quantitative data for **SR1664** and its analog, SR1824, providing a template for the comparative analysis of newly synthesized compounds.

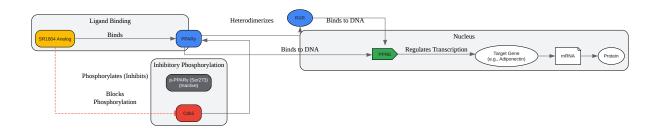


Compound ID	Structure	PPARy Binding Affinity (IC50, nM)	PPARy Transcriptional Agonism (% of Rosiglitazone max)	Inhibition of Cdk5-mediated PPARy Phosphorylati on
SR1664	[Insert Chemical Structure of SR1664]	80[3]	~0%[3]	Potent Inhibition[3][5]
SR1824	[Insert Chemical Structure of SR1824]	Similar to SR1664	~0%	Potent Inhibition
Analog X	[Insert Chemical Structure]	Data to be generated	Data to be generated	Data to be generated
Analog Y	[Insert Chemical Structure]	Data to be generated	Data to be generated	Data to be generated

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of PPARy and the general workflow for screening **SR1664** analogs.

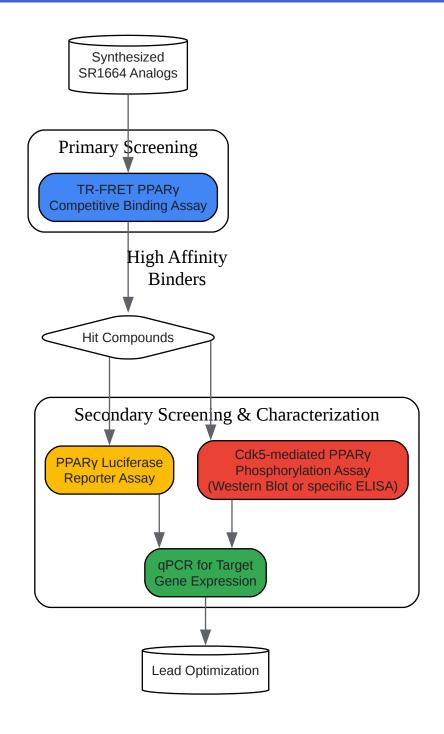




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Caption: PPARy signaling pathway and the mechanism of action of SR1664.





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References

- 1. Antidiabetic actions of a non-agonist PPARy ligand blocking Cdk5-mediated phosphorylation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARy Modulator, SR1664 A cell-permeable non-thiazolidinediones derivative that binds tightly to peroxisome proliferator-activated y (PPAR-y) receptor, but does not exhibit any transcriptional agonism. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Antidiabetic actions of a non-agon ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Anti-Diabetic Actions of a Non-Agonist PPARy Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
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 [https://www.benchchem.com/product/b610964#cell-based-assays-for-screening-sr1664-analogs]

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